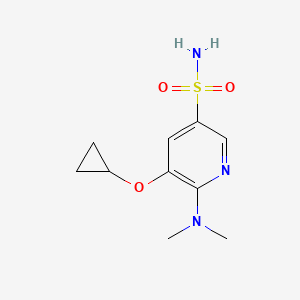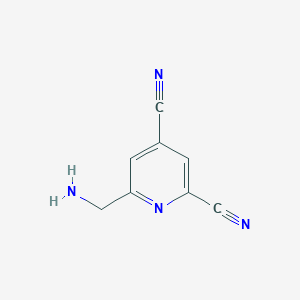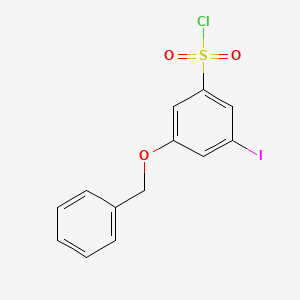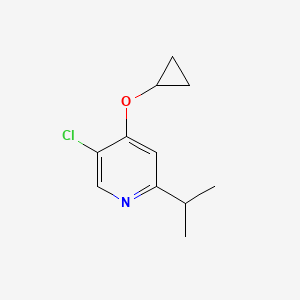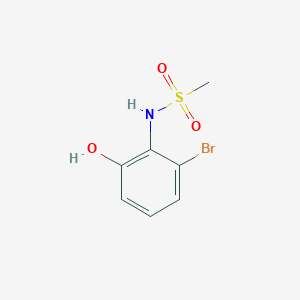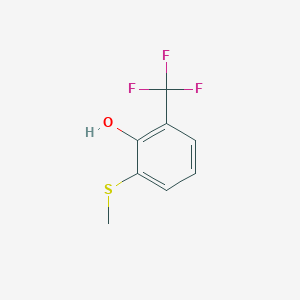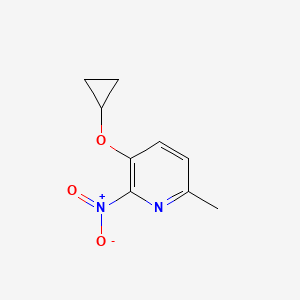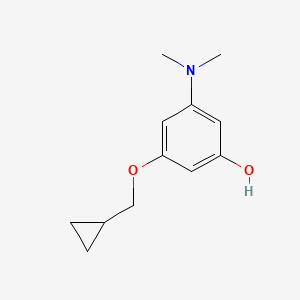
2-Cyclopropoxy-N1-methylisophthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-N1-methylisophthalamide is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.254 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methylisophthalamide moiety, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-N1-methylisophthalamide typically involves the reaction of cyclopropylamine with isophthalic acid derivatives under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification is typically achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropoxy-N1-methylisophthalamide can undergo various chemical reactions, including:
Oxidation: The cyclopropoxy group can be oxidized to form hydroxylated derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives of the cyclopropoxy group.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Substituted derivatives at the cyclopropoxy group.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-N1-methylisophthalamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-N1-methylisophthalamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclopropoxy group may play a role in enhancing the binding affinity and specificity of the compound. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopropoxy-N1-methylterephthalamide: Similar structure but with a terephthalic acid moiety.
2-Cyclopropoxy-N1-methylbenzamide: Contains a benzamide group instead of an isophthalamide group.
Uniqueness
2-Cyclopropoxy-N1-methylisophthalamide is unique due to its specific combination of a cyclopropoxy group and a methylisophthalamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-3-N-methylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C12H14N2O3/c1-14-12(16)9-4-2-3-8(11(13)15)10(9)17-7-5-6-7/h2-4,7H,5-6H2,1H3,(H2,13,15)(H,14,16) |
Clave InChI |
WOEPEUCPKXVKPW-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC=CC(=C1OC2CC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




